molecular formula C10H14ClN5O10P2 B098926 2-Chloro-ADP CAS No. 16506-88-0

2-Chloro-ADP

Cat. No.: B098926
CAS No.: 16506-88-0
M. Wt: 461.64 g/mol
InChI Key: POWNGKCXGCOKLX-UUOKFMHZSA-N
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Description

2-Chloro-ADP (2-Chloroadenosine-5’-O-diphosphate) is a derivative of the purine nucleotide adenosine 5’diphosphate (ADP). It has been found to induce aggregation of, and inhibit the production of cyclic AMP (cAMP) induced by prostaglandin E2 (PGE2) in, isolated human platelet-rich plasma in a concentration-dependent manner . It also induces relaxation of precontracted isolated guinea pig taenia coli strips .


Chemical Reactions Analysis

The light-dependent reactions use light energy to make two molecules needed for the next stage of photosynthesis: the energy storage molecule ATP and the reduced electron carrier NADPH . While these reactions do not specifically involve this compound, they provide context for the types of reactions that ADP and its derivatives may be involved in.

Scientific Research Applications

Inhibition of DNA Synthesis

2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP), a derivative of 2-Chloro-ADP, inhibits the reduction of various nucleotides by ribonucleotide reductase, leading to significant inhibition of DNA synthesis in human lymphoblastic cells. This suggests its potential use in studying cellular mechanisms and in therapeutic applications targeting DNA replication (Griffig, Koob, & Blakley, 1989).

Adsorptive Removal in Environmental Studies

2-Chlorophenol, a structurally related compound, has been studied for its removal from aqueous solutions using various adsorbents. This research is relevant in environmental science for the removal of pollutants and understanding the interactions between chemicals and adsorbents (Singh, Gupta, Ojha, & Rai, 2013).

Photoaffinity Labeling in Biochemical Studies

2-Azidoadenosine diphosphate, another derivative of 2-ADP, has been used in photoaffinity labeling to study nucleotide binding sites on chloroplast coupling factor 1. This application is significant in biochemical research for understanding protein-nucleotide interactions and enzymatic mechanisms (Czarnecki, Abbott, & Selman, 1982).

Mechanism of Action

2-Chloro-ADP is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two position of the base . ADP receptor inhibitors prevent the binding of ADP to the P2Y12 receptor, leading to a decrease in aggregation of platelets, prohibiting thrombus formation .

Future Directions

While specific future directions for 2-Chloro-ADP are not mentioned in the search results, the compound’s potential applications in medical and biological research suggest that further study could be beneficial .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWNGKCXGCOKLX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167840
Record name 2-Chloro-ADP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16506-88-0
Record name 2-Chloro-ADP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-ADP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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